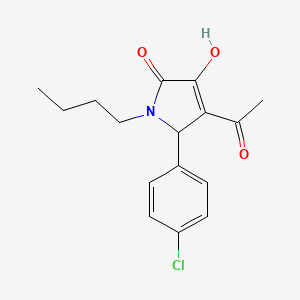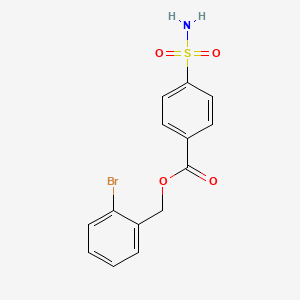
2-imino-5-(3-methylbenzyl)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-imino-5-(3-methylbenzyl)-1,3-thiazolidin-4-one, also known as PPARγ agonist, is a synthetic compound that has been extensively studied for its potential use in treating various diseases. It belongs to the class of thiazolidinediones, which are known for their insulin-sensitizing properties. In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential applications of this compound.
作用机制
The mechanism of action of 2-imino-5-(3-methylbenzyl)-1,3-thiazolidin-4-one involves the binding of the compound to 2-imino-5-(3-methylbenzyl)-1,3-thiazolidin-4-oneγ. This binding leads to the activation of 2-imino-5-(3-methylbenzyl)-1,3-thiazolidin-4-oneγ, which then regulates the expression of various genes involved in glucose and lipid metabolism. This results in increased insulin sensitivity and improved glucose and lipid metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-imino-5-(3-methylbenzyl)-1,3-thiazolidin-4-one are primarily related to its activation of 2-imino-5-(3-methylbenzyl)-1,3-thiazolidin-4-oneγ. This activation leads to increased insulin sensitivity, which is beneficial in treating diabetes. Additionally, 2-imino-5-(3-methylbenzyl)-1,3-thiazolidin-4-oneγ activation has been shown to have anti-cancer and neuroprotective effects. However, the compound may also have some adverse effects, such as weight gain and fluid retention.
实验室实验的优点和局限性
The advantages of using 2-imino-5-(3-methylbenzyl)-1,3-thiazolidin-4-one in lab experiments include its high purity and high yield, as well as its well-established mechanism of action. However, some limitations include its potential for adverse effects, as well as the need for further research to fully understand its potential applications.
未来方向
There are several future directions for research on 2-imino-5-(3-methylbenzyl)-1,3-thiazolidin-4-one. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the compound's anti-cancer effects and its potential use in cancer therapy. Finally, there is a need for more research on the compound's potential adverse effects and how they can be minimized.
合成方法
The synthesis of 2-imino-5-(3-methylbenzyl)-1,3-thiazolidin-4-one involves the reaction of 3-methylbenzylamine with 2-cyano-3,3-diphenylacrylonitrile in the presence of a catalyst. The resulting product is then treated with thioacetic acid to obtain the final compound. This method has been optimized to yield high purity and high yield of the compound.
科学研究应用
2-imino-5-(3-methylbenzyl)-1,3-thiazolidin-4-one has been extensively studied for its potential use in treating various diseases, including diabetes, cancer, and neurodegenerative diseases. It has been shown to activate the peroxisome proliferator-activated receptor gamma (2-imino-5-(3-methylbenzyl)-1,3-thiazolidin-4-oneγ), which plays a crucial role in regulating glucose and lipid metabolism. This activation leads to increased insulin sensitivity, which is beneficial in treating diabetes. Additionally, 2-imino-5-(3-methylbenzyl)-1,3-thiazolidin-4-oneγ activation has been shown to have anti-cancer and neuroprotective effects.
属性
IUPAC Name |
2-amino-5-[(3-methylphenyl)methyl]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-7-3-2-4-8(5-7)6-9-10(14)13-11(12)15-9/h2-5,9H,6H2,1H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMWRTDGIZIJSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2C(=O)N=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}-3-(1-pyrrolidinylcarbonyl)pyridine](/img/structure/B5089957.png)
![N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide](/img/structure/B5089968.png)
![2-bromo-6-ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5089972.png)
![N~1~-(tert-butyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5089980.png)
amino]ethanol](/img/structure/B5089981.png)
![17-benzyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B5089986.png)
![2-({5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-1-(2-thienyl)ethanone](/img/structure/B5089994.png)
![3-[(4-methoxybenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5089999.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5090004.png)

![N-[2-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-2-thiophenesulfonamide](/img/structure/B5090012.png)
![4-(3-chloro-4-hydroxy-5-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5090017.png)

